N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)

Descripción

IUPAC Nomenclature and Molecular Formula

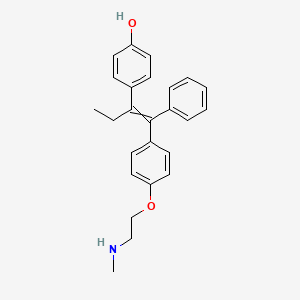

The compound N-Desmethyl-4'-hydroxy Tamoxifen is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol for the Z-isomer configuration. The molecular formula is established as C25H27NO2, with a molecular weight of 373.5 grams per mole. The compound is registered under the Chemical Abstracts Service number 170171-12-7 for the primary Z-isomer, while the mixed isomeric forms carry different registry numbers depending on the specific E/Z ratio.

The structural composition encompasses a triphenylethylene backbone with specific functional group modifications that distinguish it from the parent tamoxifen structure. The molecular architecture includes a phenolic hydroxyl group, an ethoxy-linked methylamino side chain, and an ethyl substituent positioned on the central alkene bond. The systematic nomenclature reflects the precise positioning of these functional groups and the stereochemical configuration around the central double bond.

Alternative nomenclature systems recognize this compound under various synonyms including 4-hydroxy-N-desmethyltamoxifen and endoxifen, with the latter being commonly employed in pharmaceutical literature. The compound is also documented under trade designations and research codes such as NS00133477 and various laboratory-specific identifiers depending on the source and purity specifications.

Stereochemical Configuration and Isomeric Differentiation (E vs. Z)

The stereochemical complexity of N-Desmethyl-4'-hydroxy Tamoxifen arises from the presence of geometric isomerism around the central alkene bond, resulting in distinct E and Z configurations. Nuclear magnetic resonance spectroscopy studies have definitively established the structural differences between these isomers through two-dimensional spectroscopic techniques. The Z-isomer, which represents the more pharmacologically active form, demonstrates specific spatial relationships between key structural elements that have been confirmed through rotating frame enhancement spectroscopy experiments.

Detailed nuclear magnetic resonance analysis reveals distinct chemical shift patterns that enable differentiation between the E and Z isomers. The Z-configuration exhibits characteristic proton-proton spatial correlations, particularly between the ethyl group protons and aromatic ring protons, which provide unequivocal evidence for the geometric arrangement. Specifically, rotating frame enhancement spectroscopy demonstrates clear correlations between the aromatic protons at 6.97 parts per million and the ethyl protons at 2.41 parts per million, confirming the proximate spatial relationship characteristic of the Z-isomer.

The E-isomer demonstrates different spectroscopic signatures, though complete nuclear magnetic resonance characterization proves more challenging due to signal overlap in critical regions of the spectrum. High-performance liquid chromatography coupled with mass spectrometry techniques enable separation and identification of both isomers, revealing that commercial preparations typically contain varying ratios of E and Z forms. Patent literature documents specific crystallization procedures designed to enrich either isomer, with isopropyl acetate crystallization preferentially concentrating the E-isomer while leaving Z-enriched material in the mother liquor.

Stability studies demonstrate that isomeric interconversion occurs under specific conditions, with Z-to-E isomerization facilitated at temperatures above 25 degrees Celsius. Kinetic parameters for this isomerization have been quantified in both solid state and solution, showing facile conversion that must be controlled during synthesis and storage. The thermodynamic equilibrium between isomers appears to favor the E-configuration under standard conditions, necessitating specialized handling and storage protocols to maintain isomeric purity.

Crystallographic Data and Solid-State Properties

The crystallographic characterization of N-Desmethyl-4'-hydroxy Tamoxifen reveals distinct solid-state properties that vary significantly between the pure isomers and mixed isomeric forms. X-ray crystallographic studies of the Z-isomer complexed with estrogen receptor alpha ligand-binding domain demonstrate the preferred binding conformation and spatial orientation within the receptor binding pocket. The crystallographic data reveals that only the trans-Z-isomer is present in the binding pocket, with clear electron density observed for the ligand positioning.

Physical property measurements indicate a melting point range of 63-72 degrees Celsius for the mixed E/Z isomeric preparation, reflecting the composite nature of the material. The predicted boiling point is calculated at 519.3 plus or minus 50.0 degrees Celsius, while the density is estimated at 1.099 plus or minus 0.06 grams per cubic centimeter. These physical constants provide important benchmarks for material identification and purity assessment.

Crystallization behavior studies reveal that different solvents preferentially promote crystallization of specific isomers. Patent documentation describes systematic investigations of crystallization from various organic solvents, demonstrating that toluene, isopropyl acetate, methyl ethyl ketone, and methyl isobutyl ketone serve as effective media for isomer separation through selective crystallization. The crystalline morphology and polymorphic forms have been characterized through powder X-ray diffraction techniques, revealing distinct diffraction patterns for different crystalline forms.

Solubility characteristics demonstrate that the E-isomer exhibits significantly lower solubility in specific organic solvents compared to the Z-isomer, a property that enables purification through recrystallization techniques. Storage stability studies indicate that the crystalline material maintains its isomeric composition under refrigerated conditions, though elevated temperatures promote isomeric interconversion.

Spectroscopic Characterization (NMR, FT-IR, MS)

Comprehensive spectroscopic characterization of N-Desmethyl-4'-hydroxy Tamoxifen employs multiple analytical techniques to establish structural identity and purity. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, with specific chemical shift assignments established for both E and Z isomers. The Z-isomer demonstrates characteristic signals including a triplet at 0.85 parts per million for the terminal ethyl group, a quartet at 2.41 parts per million for the methylene protons adjacent to the double bond, and distinctive aromatic multipets in the 6.64-7.17 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy reveals 25 distinct carbon environments consistent with the molecular formula, with specific assignments made through heteronuclear single quantum correlation experiments. Key carbon signals include the ethyl carbons at 13.41 and 28.59 parts per million, the N-methyl carbon at 32.70 parts per million, and the characteristic aromatic carbons spanning the 113-157 parts per million region. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and rotating frame enhancement spectroscopy, provide definitive structural confirmation through proton-proton connectivity and spatial correlation patterns.

| Nuclear Magnetic Resonance Assignment | Z-Isomer Chemical Shift (ppm) | E-Isomer Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Terminal Ethyl (CH3) | 0.85 | 0.85 | Triplet |

| Ethyl Methylene (CH2) | 2.41 | 2.39 | Quartet |

| N-Methyl (CH3) | 2.56 | 2.35 | Singlet |

| Ethanolamine NCH2 | 3.23 | 2.85 | Triplet |

| Ethanolamine OCH2 | 4.11 | 4.03 | Triplet |

| Aromatic Protons | 6.64-7.17 | 6.40-7.18 | Multiple |

Fourier-transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The infrared spectrum exhibits distinctive peaks corresponding to the phenolic hydroxyl group, aromatic carbon-carbon stretching vibrations, and the characteristic ethoxy side chain frequencies. Specific infrared bands include phenolic hydroxyl stretching around 3415-3419 wavenumbers, aromatic carbon-carbon stretching in the 1633-1657 wavenumber region, and aliphatic carbon-hydrogen stretching modes in the 2800-3000 wavenumber range.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the triphenylethylene structure. High-resolution mass spectrometry yields an exact mass of 374.2123 atomic mass units for the protonated molecular ion, with mass accuracy within 2.11 parts per million of the theoretical value. Liquid chromatography coupled with time-of-flight mass spectrometry enables simultaneous separation and identification of isomeric forms, providing both retention time and mass spectral data for compound identification. The fragmentation pattern includes characteristic loss of the methylamine side chain and systematic fragmentation of the aromatic ring systems, providing structural confirmation through tandem mass spectrometry experiments.

Propiedades

Número CAS |

170171-12-7 |

|---|---|

Fórmula molecular |

C25H27NO2 |

Peso molecular |

373.5 g/mol |

Nombre IUPAC |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- |

Clave InChI |

KLPBCGLMGLFHNY-IZHYLOQSSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

SMILES isomérico |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |

SMILES canónico |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Sinónimos |

4-[(1Z)-1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_(Z)-4-[1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; |

Origen del producto |

United States |

Métodos De Preparación

Four-Step Synthesis with RP-HPLC Purification

The most extensively documented method involves a four-step synthesis starting from tamoxifen precursors. The process begins with the condensation of 4-hydroxytamoxifen intermediates, followed by N-demethylation using boron tribromide (BBr₃) in dichloromethane at -78°C. The reaction mixture is then subjected to semi-preparative RP-HPLC under the following conditions:

-

Column : C18 reverse-phase

-

Mobile phase : Acetonitrile/water (65:35 v/v) with 0.1% trifluoroacetic acid

-

Flow rate : 2.5 mL/min

This method yields a 1:1 E/Z isomer mixture, which is subsequently separated into pure (Z)-endoxifen (anti-estrogenic form) and (E)-isomer fractions. The (E)-isomer can be recycled via acid-catalyzed equilibration in trifluoroacetic acid/dichloromethane (1:1 v/v), regenerating the 1:1 E/Z mixture and improving overall yield to >80%.

Five-Step Synthesis from 4,4'-Dihydroxybenzophenone

An alternative route starts with 4,4'-dihydroxybenzophenone and proceeds through five optimized steps:

-

Alkylation : Reaction with potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for 24 hours.

-

McMurry Coupling : Zinc/titanium tetrachloride-mediated coupling in tetrahydrofuran (THF) under reflux.

-

Demethylation : Boron tribromide in dichloromethane at -78°C for 0.5 hours.

-

Cyclization : Methanol/water mixture at 80°C for 16 hours in a sealed tube.

-

Purification : Final isolation via silica gel chromatography.

This method produces the E/Z mixture in 65–70% overall yield, though it requires strict anhydrous conditions during McMurry coupling to prevent side reactions.

Chromatographic Separation and Isomer Equilibration

RP-HPLC Optimization for Isomer Resolution

Critical to both synthetic routes is the separation of E/Z isomers. Studies demonstrate that adjusting the mobile phase pH to 3.0–3.5 using formic acid enhances peak resolution by ion-pairing with the tertiary amine group. A typical protocol resolves 20 mg of crude mixture per injection, achieving >98% purity for each isomer.

Acid-Catalyzed Isomer Interconversion

The (E)-isomer can be converted back to the (Z)-form via equilibration in strong acids:

-

Conditions : 0.1 M HCl in acetonitrile at 60°C for 2 hours

-

Outcome : 1:1 E/Z ratio, allowing re-subjection to HPLC for additional (Z)-isomer recovery

This step increases the total yield of (Z)-endoxifen from 35% to 58% per batch.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

For commercial synthesis, the five-step method is preferred due to lower precursor costs and established safety protocols for McMurry couplings. However, the four-step approach offers higher yields and simpler purification, making it ideal for pharmaceutical-grade production. Industrial RP-HPLC systems employ dynamic axial compression columns to process kilogram quantities, reducing solvent consumption by 40% compared to analytical-scale systems.

Quality Control and Characterization

Final product quality is verified through:

Análisis De Reacciones Químicas

Metabolic Formation Pathways

N-desmethyl-4'-hydroxy tamoxifen is primarily synthesized via hepatic metabolism of tamoxifen, mediated by cytochrome P450 enzymes:

Conjugation Reactions

Endoxifen undergoes phase II metabolism to enhance excretion:

| Conjugation Type | Enzyme | Product | Functional Impact |

|---|---|---|---|

| Sulfation | SULT1A1/1E1 | Endoxifen sulfate | Reduces cellular bioavailability |

| Glucuronidation | UGT2B7, UGT2B15 | Endoxifen glucuronide | Facilitates renal elimination |

These reactions reduce endoxifen's active concentrations but are reversible, allowing tissue-specific reactivation .

Degradation Pathways

-

Oxidative degradation : Endoxifen forms quinone methides via peroxidase-mediated oxidation, leading to DNA adducts linked to genotoxicity .

-

Photodegradation : Exposure to UV light induces cis-trans isomerization, altering pharmacological activity .

Key Research Findings

Aplicaciones Científicas De Investigación

Anticancer Properties

N-Desmethyl-4'-hydroxy Tamoxifen exhibits strong binding affinity for estrogen receptors (ER), making it a valuable compound in breast cancer treatment. It effectively blocks estrogen-stimulated growth in estrogen receptor-positive human breast cancer cell lines, demonstrating half-maximal inhibition of estrogen-responsive gene expression .

Case Study: Breast Cancer Treatment

In a study involving female Sprague-Dawley rats, the administration of Tamoxifen and its metabolites, including N-Desmethyl-4'-hydroxy Tamoxifen, led to the formation of DNA adducts in uterine tissues. This suggests that the compound may play a role in the molecular mechanisms underlying the anticancer effects of Tamoxifen .

Endocrine Therapy

Tamoxifen and its metabolites are crucial in endocrine therapy for breast cancer. The efficacy of N-Desmethyl-4'-hydroxy Tamoxifen is comparable to that of other active metabolites like endoxifen. Studies indicate that these metabolites contribute significantly to the therapeutic outcomes observed in patients receiving Tamoxifen treatment .

Clinical Implications

Clinical trials have shown that the use of N-Desmethyl-4'-hydroxy Tamoxifen can improve recurrence-free survival rates in patients with hormone receptor-positive breast cancer. The compound's ability to antagonize estrogen's effects while maintaining some estrogen-like properties may provide a balanced therapeutic approach .

Metabolic Studies

Research has highlighted the metabolic pathways involving N-Desmethyl-4'-hydroxy Tamoxifen, emphasizing its role as a metabolite that influences the pharmacokinetics of Tamoxifen. Variability in patient responses to Tamoxifen therapy can be partially attributed to differences in the metabolism of this compound .

Bioanalytical Variability

A study analyzing patient samples revealed significant inter-patient variability in the concentrations of N-Desmethyl-4'-hydroxy Tamoxifen and other metabolites. This variability underscores the need for personalized medicine approaches when prescribing Tamoxifen-based therapies .

Resistance Mechanisms

Understanding resistance mechanisms to endocrine therapies is critical for improving treatment strategies. Research has developed endoxifen-resistant models that may better reflect clinical scenarios where patients exhibit resistance to standard treatments involving N-Desmethyl-4'-hydroxy Tamoxifen .

Development and Characterization

The characterization of these resistant models has provided insights into how alterations in estrogen receptor signaling can lead to treatment failure, highlighting the importance of ongoing research into this compound's role in resistance mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Properties | Potent ER binding; inhibits estrogen-stimulated growth in breast cancer cells |

| Endocrine Therapy | Improves survival rates in hormone receptor-positive breast cancer patients |

| Metabolic Studies | Influences pharmacokinetics; variability affects patient responses |

| Resistance Mechanisms | Insights into treatment resistance; development of resistant cell models |

Mecanismo De Acción

N-Desmethyl-4’-hydroxy Tamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting estrogen-mediated cell proliferation. The compound acts as a potent antagonist of the estrogen receptor, preventing the activation of estrogen-responsive genes . This inhibition leads to the induction of apoptosis and the suppression of tumor growth in estrogen receptor-positive breast cancer cells . The molecular targets involved include the estrogen receptor alpha (ERα) and various downstream signaling pathways that regulate cell cycle progression and apoptosis .

Comparación Con Compuestos Similares

Structural and Pharmacological Comparisons with Related Compounds

Structural Features

| Compound | Hydroxylation Site | Methylation Status (N-Desmethyl) | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| ND4HT (E/Z Mixture) | 4'-OH | Yes | O–CH₂–CH₂–NH–CH₃, CH₂–CH₃ | C₂₅H₂₇NO₂ | 373.5 |

| 4-Hydroxy Tamoxifen (4HT) | 4-OH | No | O–CH₂–CH₂–N(CH₃)₂, CH₂–CH₃ | C₂₆H₂₉NO₂ | 387.5 |

| Endoxifen (N-desmethyl-4-hydroxy Tamoxifen) | 4-OH | Yes | O–CH₂–CH₂–NH–CH₃, CH₂–CH₃ | C₂₅H₂₇NO₂ | 373.5 |

| N-Desmethyltamoxifen (NDT) | None | Yes | O–CH₂–CH₂–NH–CH₃, CH₂–CH₃ | C₂₅H₂₇NO | 357.5 |

| Tamoxifen | None | No | O–CH₂–CH₂–N(CH₃)₂, CH₂–CH₃ | C₂₆H₂₉NO | 371.5 |

Key Observations :

Pharmacological Activity

Estrogen Receptor (ER) Binding and Antiestrogenic Potency

| Compound | ER Binding Affinity (Relative to Estradiol) | Antiproliferative Activity (MCF-7 Cells) |

|---|---|---|

| ND4HT (E/Z Mixture) | Not well characterized | Limited data; likely lower than 4HT |

| 4-Hydroxy Tamoxifen (4HT) | ~100% | IC₅₀: 1–10 nM |

| Endoxifen | ~100% | IC₅₀: 1–10 nM |

| Tamoxifen | ~2% | IC₅₀: 100–1,000 nM |

Key Findings :

Pharmacokinetic Comparisons

Serum and Tissue Concentrations

| Compound | Serum Concentration (ng/mL) | Tissue-to-Serum Ratio (Liver/Lung) | Protein Binding (%) |

|---|---|---|---|

| ND4HT (E/Z Mixture) | 1–100 | 10–60 | >98 |

| Endoxifen | 1–100 | 10–70 | >98 |

| Tamoxifen | 5–500 | 8–70 | >99 |

Clinical and Analytical Relevance

- Its clinical significance remains understudied compared to endoxifen .

- Analytical Challenges : LC-MS/MS methods are required to resolve ND4HT from structural analogs like endoxifen due to identical molecular weights and similar fragmentation patterns .

Actividad Biológica

N-Desmethyl-4'-hydroxy Tamoxifen (also referred to as N-desmethyltamoxifen) is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Tamoxifen and Its Metabolites

Tamoxifen is primarily prescribed for breast cancer treatment due to its ability to inhibit estrogen's effects on cancer cells. Upon administration, tamoxifen undergoes extensive metabolism, yielding several active metabolites, including:

- 4-Hydroxytamoxifen (4-OHT)

- N-Desmethyl-4'-hydroxy Tamoxifen (N-desmethyltamoxifen)

- Endoxifen

Among these, N-desmethyltamoxifen has garnered attention for its potent biological activity and therapeutic implications.

N-desmethyltamoxifen exhibits anti-estrogenic properties similar to those of its parent compound. It functions by:

- Competitive Inhibition : It competes with estrogen for binding to estrogen receptors (ER), thereby inhibiting the proliferation of ER-positive breast cancer cells .

- Alteration of Growth Factors : It leads to decreased levels of tumor growth factors and insulin-like growth factor 1 (IGF-1), which are critical for tumor growth .

- Induction of Apoptosis : By blocking estrogen's effects, it promotes apoptosis in cancer cells, contributing to tumor regression .

Pharmacokinetics

The pharmacokinetic profile of N-desmethyltamoxifen is characterized by:

- Half-life : Approximately 14 days, which allows for prolonged therapeutic effects .

- Metabolism : It is primarily metabolized in the liver through cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to the formation of other metabolites like endoxifen .

- Elimination : Predominantly excreted in feces, with a minor fraction eliminated via urine .

Biological Activity and Efficacy

Research has demonstrated that N-desmethyltamoxifen possesses significant biological activity:

- Estrogen Receptor Binding Affinity : It has a high affinity for ERs, comparable to that of 4-hydroxytamoxifen, making it an effective agent against ER-positive tumors .

- Antitumor Effects : Studies indicate that it can inhibit tumor growth in vitro and in vivo, showcasing its potential as an effective therapeutic agent in breast cancer treatment .

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy and safety of tamoxifen and its metabolites:

Q & A

Q. How can researchers analytically distinguish between E and Z isomers of N-Desmethyl-4'-hydroxy Tamoxifen in experimental samples?

- Methodological Answer : Reverse-phase HPLC with UV detection (λmax ~287 nm) is commonly used. Optimal separation is achieved using a C18 column (e.g., 5 µm particle size) with a gradient mobile phase of acetonitrile and ammonium formate buffer (pH 3.0). The Z isomer typically elutes earlier (~5.95 min) than the E isomer (~6.86 min) under these conditions . For precise quantification, tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [²H₃]-labeled analogs) improves sensitivity and reduces matrix effects .

Q. What is the metabolic significance of N-Desmethyl-4'-hydroxy Tamoxifen in Tamoxifen pharmacology?

- Methodological Answer : This metabolite is a secondary product of Tamoxifen metabolism via CYP2D6 and CYP3A4. It exhibits mixed estrogen receptor (ER) modulation, acting as an ER antagonist in breast tissue but a partial agonist in uterine tissue. Researchers should quantify its plasma concentrations using validated LC-MS/MS protocols, as its potency is comparable to 4-hydroxy-Tamoxifen (4-OH-Tam) in suppressing ERα-mediated transcription . Pharmacokinetic studies must account for interpatient variability in CYP2D6 activity, which affects metabolite ratios .

Q. What storage conditions are recommended for maintaining the stability of N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, prepare stock in anhydrous DMSO (≥10 mM) and aliquot to avoid freeze-thaw cycles, which accelerate isomer interconversion. Long-term stability (>4 years) is achievable at -70°C, as demonstrated by batch-specific certificates of analysis (CoA) .

Advanced Research Questions

Q. What challenges arise in synthesizing pure E or Z isomers of N-Desmethyl-4'-hydroxy Tamoxifen?

- Methodological Answer : Isomer-specific synthesis requires stereocontrolled methods like the McMurry coupling reaction, which uses low-valent titanium (TiCl₃/LiAlH₄) to promote reductive dimerization of ketones. The Z isomer is favored under anhydrous conditions at 0°C, while the E isomer forms at higher temperatures (>40°C). Post-synthesis purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) achieves >99% enantiomeric purity, confirmed by chiral HPLC .

Q. How do E/Z isomer ratios influence estrogen receptor binding and transcriptional activity in breast cancer models?

- Methodological Answer : The Z isomer has a 10-fold higher ERα binding affinity (IC₅₀ = 0.2 nM) compared to the E isomer (IC₅₀ = 2.1 nM) in competitive binding assays. However, both isomers show similar global gene expression profiles in MCF-7 cells, suppressing E2-induced proliferation by >90% at 1 µM. Transcriptomic analysis (RNA-seq or microarray) reveals overlapping regulation of ER-responsive genes (e.g., TFF1, GREB1), but isoform-specific effects on non-canonical pathways (e.g., MAPK) require single-isomer studies .

Q. How can researchers resolve contradictions in reported bioactivity data between isomer mixtures?

- Methodological Answer : Discrepancies often stem from variable isomer ratios in commercial standards. To mitigate this:

- Step 1 : Characterize isomer composition via NMR (olefinic proton coupling constants: Z isomer, J = 12 Hz; E isomer, J = 16 Hz) .

- Step 2 : Use isomerically pure reference materials (e.g., >99% Z from Cayman Chemical) for dose-response assays.

- Step 3 : Apply multivariate statistical models (e.g., PCA) to separate isomer-specific effects from batch variability in published datasets .

Q. What experimental strategies optimize the detection of N-Desmethyl-4'-hydroxy Tamoxifen in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate the metabolite from plasma. Acidic pH (2.5) enhances retention of basic compounds.

- Detection : LC-MS/MS with electrospray ionization (ESI+) in MRM mode monitors transitions m/z 388.2→72.1 (quantifier) and 388.2→58.1 (qualifier). Internal standardization with [²H₃]-N-Desmethyl-4'-hydroxy Tamoxifen corrects for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.